molecular formula C23H21N5O2S B2771725 2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097935-64-1

2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B2771725
CAS RN: 2097935-64-1
M. Wt: 431.51
InChI Key: YLGFPXBCCNKHNB-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It is a colorless solid and is soluble in organic solvents .


Synthesis Analysis

2,1,3-Benzothiadiazole has been known since the 19th century. It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products are sulfur dioxide and HCl .


Molecular Structure Analysis

The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .


Chemical Reactions Analysis

2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole has a molar mass of 136.17 g·mol−1. It has a melting point of 54.0 °C and a boiling point of 203.0 °C .

Scientific Research Applications

properties

IUPAC Name

2-[[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c29-22-9-8-19(17-4-2-1-3-5-17)24-28(22)15-16-10-12-27(13-11-16)23(30)18-6-7-20-21(14-18)26-31-25-20/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGFPXBCCNKHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

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